molecular formula C7H4BrFN2S B14908337 5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine

5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine

Cat. No.: B14908337
M. Wt: 247.09 g/mol
InChI Key: OYYBMNRHPSVIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction yields the target compound with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted thiazolo[4,5-b]pyridine derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been reported to act as a histamine H3 receptor antagonist, which can influence various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C7H4BrFN2S

Molecular Weight

247.09 g/mol

IUPAC Name

5-bromo-6-fluoro-2-methyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H4BrFN2S/c1-3-10-7-5(12-3)2-4(9)6(8)11-7/h2H,1H3

InChI Key

OYYBMNRHPSVIDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C(=N2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.